(1-methyl-1H-pyrazol-5-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones involves a [3+2] cyclocondensation reaction starting from isatin and alky(aryl/heteroaryl) ketones, followed by classical dehydration reactions to obtain the dehydrated heterocyclic derivatives . Another example is the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, which was achieved through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH) in absolute ethanol .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . Similarly, the crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was identified by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can vary significantly depending on the substituents attached to the pyrazole ring. For instance, the cytotoxicity evaluation of trifluoromethyl-substituted pyrazole derivatives showed that compounds with specific aromatic groups and a methyl moiety exhibited significant cytotoxicity in human leukocytes at high concentrations . The Dimroth rearrangement is another reaction that can be used in the synthesis of pyrazole derivatives, as mentioned in the synthesis of some (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the asymmetric unit of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate contains two independent molecules with similar C—Se—C bond angles and a methanol molecule of solvation, which contribute to the formation of a three-dimensional supramolecular architecture through hydrogen bonding and weak interactions . These structural features can affect properties such as solubility, melting point, and reactivity.
Scientific Research Applications
Eco-friendly Synthesis of Heterocyclic Pyrazolic Carboxylic α-Amino Esters
Mabrouk et al. (2020) discuss the synthesis of new pyrazolyl α-amino esters derivatives, including those using primary pyrazole alcohols like (1-methyl-1H-pyrazol-5-yl)methanol. This research highlights an economical synthesis strategy offering access to new active biomolecules, characterized by spectroscopic techniques such as 1H NMR, 13C NMR, and MS. The study demonstrates a good correlation between experimental and computational results, emphasizing the significance of this approach in medicinal and synthetic chemistry (Mabrouk et al., 2020).
Synthesis of Pyrazole-1-yl Methanone Derivatives
Cao et al. (2008) and (2010) focused on synthesizing various pyrazole-1-yl methanone derivatives, including those related to (1-methyl-1H-pyrazol-5-yl)methanol. Their work involves the characterization of these compounds using 1H NMR, 13C NMR, MS, IR spectra data, and elemental analyses, indicating the broad applicability of these derivatives in chemical research and pharmaceutical developments (Cao et al., 2008); (Cao et al., 2010).
Ultrasonics Promoted Synthesis of Pyrazole Derivatives
Trilleras et al. (2013) explored the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions. This method, involving derivatives of pyrazole alcohols like (1-methyl-1H-pyrazol-5-yl)methanol, offers advantages such as shorter reaction times and good yields, showcasing an innovative approach to synthesizing pyrazole derivatives (Trilleras et al., 2013).
Antimicrobial and Anticancer Properties
Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds involving pyrazole derivatives. These compounds, including structures related to (1-methyl-1H-pyrazol-5-yl)methanol, were studied for their anticancer activity against various cancer cell lines and exhibited significant in vitro antibacterial and antifungal activities. This highlights the potential use of pyrazole derivatives in developing new pharmaceutical drugs (Katariya et al., 2021).
Corrosion Inhibition Properties
Tebbji et al. (2005) investigated the inhibition of steel corrosion by pyridine–pyrazole type organic compounds, including (5-methyl-1-pyridin-2-yl-1H-pyrazol-3-yl)methanol. This study demonstrates the efficiency of these compounds as corrosion inhibitors, providing insights into the practical applications of pyrazole derivatives in material science (Tebbji et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-5(4-8)2-3-6-7/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFOGLYQVFBDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473356 | |
Record name | (1-methyl-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-5-yl)methanol | |
CAS RN |
84547-61-5 | |
Record name | 1-Methyl-1H-pyrazole-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84547-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-methyl-1H-pyrazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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